1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Overview
Description
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring, a fluorophenyl group, and a carboxamide functional group
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include alkyl halides and nucleophilic bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-[(3-chlorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
1-[(3-bromophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide: This compound features a bromine atom in place of the fluorine atom.
1-[(3-methylphenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide: This compound has a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-13(2)24-9-8-20-18(23)15-6-7-17(22)21(12-15)11-14-4-3-5-16(19)10-14/h3-5,10,13,15H,6-9,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCODWEPISBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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